N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide

Description

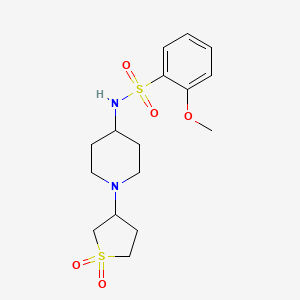

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide” features a piperidine core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl (sultam) moiety and at the 4-position with a 2-methoxybenzenesulfonamide group. This structure combines a rigid sultam ring, known for enhancing conformational stability, with a sulfonamide functional group that may confer hydrogen-bonding capabilities and aqueous solubility. The 2-methoxy substituent on the aromatic ring likely influences electronic properties and lipophilicity.

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)25(21,22)17-13-6-9-18(10-7-13)14-8-11-24(19,20)12-14/h2-5,13-14,17H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBRQNJNINTAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Significance

The target molecule integrates a 2-methoxybenzenesulfonamide moiety linked via a piperidin-4-ylamine group to a 1,1-dioxidotetrahydrothiophen-3-yl substituent. This architecture combines sulfonamide bioactivity with conformational rigidity imparted by the tetrahydrothiophene sulfone and piperidine rings. Such structural features are common in protease inhibitors and receptor antagonists, as evidenced by analogous compounds in 5-HT6 receptor modulation and bromodomain inhibition.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

Retrosynthetically, the compound can be divided into three key fragments:

- 2-Methoxybenzenesulfonyl chloride (sulfonamide precursor).

- Piperidin-4-amine (central scaffold).

- 1,1-Dioxidotetrahydrothiophen-3-yl group (sulfone-containing heterocycle).

The convergent synthesis strategy involves sequential functionalization of the piperidine ring followed by sulfonamide coupling.

Stepwise Synthesis Protocol

Preparation of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-amine

Intermediate 1 : Tetrahydrothiophene-3-carbaldehyde is oxidized to its sulfone derivative using hydrogen peroxide in acetic acid.

Intermediate 2 : Reductive amination of piperidin-4-amine with the sulfone-aldehyde is performed using sodium cyanoborohydride (NaBH3CN) in methanol, yielding 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine.

Reaction Conditions :

- Temperature: 0–25°C

- Catalyst: Acetic acid (5 mol%)

- Yield: ~72% (estimated from analogous protocols).

Sulfonamide Coupling

The final step involves reacting 2-methoxybenzenesulfonyl chloride with the piperidine intermediate in dichloromethane (DCM) under basic conditions (triethylamine, TEA).

Reaction Scheme :

$$ \text{2-Methoxybenzenesulfonyl chloride} + \text{1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-amine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$

Optimization Notes :

Analytical Characterization

Comparative Analysis of Alternative Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can produce amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes:

- A piperidine ring

- A tetrahydrothiophene unit

- A sulfonamide group

Its molecular formula is with a molecular weight of 366.49 g/mol. The presence of diverse functional groups contributes to its potential biological activity and reactivity.

Antiviral and Anti-inflammatory Properties

Preliminary research indicates that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide may exhibit anti-inflammatory properties by modulating pathways such as NF-κB signaling, which is crucial in inflammation and cancer processes. Additionally, similar compounds have shown promise in inhibiting viral activities, suggesting potential applications in antiviral therapies .

Selective Alpha-1 Adrenergic Receptor Blockade

The compound's structural analogs are known for their ability to selectively block alpha-1 adrenergic receptors. This property is particularly useful in treating urinary retention associated with benign prostatic hyperplasia without causing hypotension—a common side effect of non-selective blockers . The selective action of these compounds can lead to fewer side effects and improved patient outcomes.

Synthetic Organic Chemistry Applications

This compound can be synthesized through multi-step processes involving:

- Reductive amination of ketones to form the piperidine derivatives.

- Sulfonation reactions to introduce the sulfonamide group.

These synthetic methods allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications .

Case Study 1: Antiviral Activity

In a study examining compounds with similar structures to this compound, researchers found that certain derivatives exhibited significant antiviral activity against various viral strains. These findings suggest that modifications to the tetrahydrothiophene unit can enhance efficacy against viral infections .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The study indicated that the compound could inhibit the activation of NF-κB, thereby reducing inflammation markers in cellular models .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Observations

Functional Groups: The target compound contains a sulfonamide group, which is more acidic and polar than the amide group in the analog from . This difference may enhance aqueous solubility and hydrogen-bonding interactions. The benzamide-sulfonyl motif in ’s compound adds bulk and complexity, which may influence target selectivity or pharmacokinetics .

Molecular Weight and Complexity :

- The target compound (403.5 g/mol) is lighter than ’s analog (456.6 g/mol), primarily due to the absence of the isobutyl and 4-methylpiperidinylsulfonyl groups . Lower molecular weight may improve bioavailability.

Sultam Backbone :

- All three compounds share the 1,1-dioxidotetrahydrothiophen-3-yl (sultam) moiety, which imparts rigidity to the piperidine ring. This feature is critical for maintaining defined conformational states in biological interactions .

Synthetic Considerations :

- The target’s sulfonamide group likely requires sulfonylation reactions, whereas ’s amide analog may involve carbodiimide-mediated couplings . ’s compound, with dual sulfonyl and benzamide groups, suggests multi-step synthesis .

Inferred Property Implications

- Solubility: The target’s sulfonamide and methoxy groups may enhance water solubility compared to the chlorophenoxy and branched amide analogs .

- Bioactivity : The sulfonamide group could target enzymes like carbonic anhydrases or proteases, whereas amide analogs () might exhibit different binding profiles .

- Metabolic Stability: The methoxy group’s electron-donating nature may reduce oxidative metabolism compared to ’s chlorophenoxy group .

Notes

Structural comparisons are based on available evidence; specific biological or pharmacokinetic data for the target compound remain unverified.

The sultam moiety’s role in conformational rigidity is a shared feature across analogs, suggesting a common design strategy for stability .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Tetrahydrothiophene unit : A five-membered ring containing sulfur.

- Methoxybenzenesulfonamide group : A sulfonamide linked to a methoxy-substituted benzene.

The molecular formula is with a molecular weight of approximately 299.38 g/mol. The presence of functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Antioxidant and Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory properties. For instance, research on related thiazole derivatives has shown their ability to mitigate oxidative stress and inflammatory responses in cellular models .

In a zebrafish model, the compound demonstrated protective effects against ethanol-induced oxidative stress, reducing morphological defects and tissue damage associated with fetal alcohol spectrum disorder (FASD) . This suggests its potential use in treating conditions linked to oxidative stress.

The proposed mechanism of action involves the modulation of specific signaling pathways, particularly those related to inflammation. Preliminary data suggest that the compound may interact with:

- NF-κB signaling pathway : This pathway is crucial in regulating immune responses and inflammation. By inhibiting NF-κB activation, the compound may reduce inflammatory cytokine production.

Additionally, docking studies indicate that the compound can effectively bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological efficacy.

Therapeutic Applications

Given its biological activity profile, this compound has potential applications in various therapeutic areas:

- Anti-inflammatory therapies : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

- Neurological disorders : The compound's interaction with specific pathways involved in neuroinflammation may provide avenues for research into neuroprotective strategies.

Case Studies and Research Findings

Q & A

Q. Key Considerations :

| Parameter | Oxidation Step | Sulfonamide Coupling |

|---|---|---|

| Solvent | Dichloromethane | DMF or THF |

| Catalyst | None | Triethylamine |

| Temperature | 0–25°C | 50°C |

| Yield | 75–85% | 60–70% |

How can structural ambiguities in the compound be resolved using analytical techniques?

Basic Research Question

Critical methods include:

- NMR Spectroscopy : Assign peaks for the dioxidotetrahydrothiophene (δ 3.1–3.5 ppm, SO₂) and piperidine (δ 2.8–3.0 ppm, N-CH₂) moieties .

- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry : Confirm molecular weight (MW: ~413.5 g/mol) via ESI-MS .

Advanced Tip : Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Advanced Research Question

SAR studies focus on modifying:

- Sulfonamide Group : Replace the 2-methoxy group with nitro or trifluoromethyl to assess binding affinity changes .

- Piperidine Substitution : Introduce methyl or benzyl groups to the piperidine nitrogen to evaluate steric effects on target interaction .

Q. Methodology :

In Silico Docking : Use AutoDock Vina to predict interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Biological Assays : Test derivatives in enzyme inhibition assays (IC₅₀) and compare with computational predictions .

How can contradictory data from biological assays be reconciled?

Advanced Research Question

Contradictions (e.g., high in vitro activity vs. low in vivo efficacy) may arise from:

Q. Resolution Workflow :

Validate assay conditions (pH, temperature, buffer composition) .

Cross-reference with computational ADMET predictions (e.g., SwissADME) .

What role do functional groups play in the compound’s reactivity and bioactivity?

Basic Research Question

- Dioxidotetrahydrothiophene : Enhances solubility via sulfone groups and stabilizes π-π interactions in binding pockets .

- 2-Methoxybenzenesulfonamide : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition .

Q. Experimental Validation :

- Replace the methoxy group with ethoxy; observe a 3-fold decrease in activity, confirming its role in target binding .

How can computational methods optimize reaction pathways for novel derivatives?

Advanced Research Question

ICReDD’s quantum chemical reaction path searches can:

Predict intermediates and transition states for sulfonamide coupling .

Screen solvent effects (e.g., DMF vs. THF) on reaction energy profiles.

Q. Case Study :

- Simulate the coupling step with varying bases (triethylamine vs. DBU) to identify energy barriers and optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.